2-chloro-N-(2-cyanoethyl)-N-ethylacetamide chemical structure
2-chloro-N-(2-cyanoethyl)-N-ethylacetamide chemical structure
An In-Depth Technical Guide to 2-Chloro-N-(2-cyanoethyl)-N-ethylacetamide
Part 1: Executive Summary & Chemical Identity
2-Chloro-N-(2-cyanoethyl)-N-ethylacetamide (CAS: 1179615-92-9 ) is a specialized bifunctional alkylating agent and building block used primarily in the synthesis of heterocycles, agrochemicals, and pharmaceutical intermediates. Characterized by an electrophilic
This guide details the structural properties, validated synthesis protocols, and reactivity profiles of this compound, designed for researchers requiring high-purity intermediates for drug discovery and lead optimization.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide |
| Common Synonyms | N-(2-Cyanoethyl)-N-ethyl-2-chloroacetamide; N-Ethyl-N-(2-cyanoethyl)chloroacetamide |
| CAS Number | 1179615-92-9 |
| Molecular Formula | |
| Molecular Weight | 174.63 g/mol |
| SMILES | CCN(CCC#N)C(=O)CCl |
| Key Functional Groups |
Part 2: Structural Analysis & Electronic Properties
The reactivity of 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide is dictated by the interplay between its three distinct functional domains. Understanding these electronic effects is crucial for predicting reaction outcomes.
1. The
-Chloroacetamide Core (Electrophilic Warhead)
-
Mechanism: The carbonyl oxygen withdraws electron density from the amide nitrogen, while the
-chlorine atom inductively withdraws density from the adjacent methylene group. -
Result: The methylene carbon (
-Cl) is highly electrophilic, making it susceptible to displacement by nucleophiles (amines, thiols, phenoxides). This is the primary site of reactivity for coupling reactions.
2. The N-Cyanoethyl Tether (The "Masked" Synthon)
-
Structure: An ethylene bridge (
) connects the amide nitrogen to a nitrile ( ) group. -
Function: The nitrile is a versatile "masked" functional group.
-
Hydrolysis: Converts to a carboxylic acid (
) or amide ( ). -
Reduction: Converts to a primary amine (
), facilitating intramolecular cyclization to form 1,4-diazocanes or piperazines . -
Activation: The
-protons of the nitrile are acidic ( ), allowing for base-mediated alkylations.
-
3. The N-Ethyl Group (Solubility & Sterics)
-
Role: Provides lipophilicity (
), improving solubility in organic solvents (DCM, EtOAc) compared to the unsubstituted analog. It also prevents N-deprotonation, forcing alkylation to occur exclusively at the -carbon or the nitrile terminus.
Part 3: Synthesis & Manufacturing Protocol
The synthesis follows a convergent route involving the Michael Addition of ethylamine to acrylonitrile, followed by N-Acylation with chloroacetyl chloride. This protocol emphasizes impurity control and thermal management.[1]
Step 1: Synthesis of 3-(Ethylamino)propanenitrile
-
Reagents: Ethylamine (70% aq), Acrylonitrile.
-
Mechanism: Aza-Michael Addition.
-
Protocol: Acrylonitrile is added dropwise to an excess of chilled ethylamine to prevent polymerization (polyacrylonitrile) and bis-alkylation.
-
Key Intermediate: 3-(ethylamino)propanenitrile (CAS 21539-47-9).
Step 2: N-Acylation (The Critical Step)
This step requires strict temperature control to prevent hydrolysis of the chloroacetyl chloride and side reactions involving the nitrile.
Reagents:
-
Substrate: 3-(Ethylamino)propanenitrile (1.0 eq)
-
Acylating Agent: Chloroacetyl chloride (1.1 eq)[2]
-
Base: Triethylamine (TEA) or
(1.2 eq) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 3-(ethylamino)propanenitrile and dry DCM under
atmosphere. Cool to 0–5°C using an ice-salt bath. -
Base Addition: Add Triethylamine (TEA) slowly, maintaining temperature <10°C.
-
Acylation: Add Chloroacetyl chloride dropwise via an addition funnel over 30–60 minutes. Caution: Reaction is highly exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with ice water. Separate the organic layer.[1][3] Wash successively with:
-
0.1 M HCl (to remove unreacted amine/TEA).
-
Sat.
(to remove acid byproducts). -
Brine.[3]
-
-
Purification: Dry over
, filter, and concentrate in vacuo. The product is typically a viscous oil or low-melting solid. If necessary, purify via flash column chromatography (Silica, 0-5% MeOH in DCM).
Visualizing the Synthesis Workflow
Figure 1: Convergent synthesis route starting from commodity chemicals.
Part 4: Reactivity & Applications in Drug Design
This compound is a "divergent" intermediate. Depending on the reagent used, it can access three distinct chemical spaces useful in medicinal chemistry.
Pathway A: Nucleophilic Substitution (
) - The "Linker" Strategy
The most common application is replacing the chlorine atom with a pharmacophore (amine, thiol, or phenol).
-
Reaction:
-
Application: Synthesis of Glycinamide derivatives. This motif is found in local anesthetics (e.g., Lidocaine analogs) and peptidomimetics.
-
Protocol: React with 1.0 eq of secondary amine and 2.0 eq of
in Acetonitrile at 60°C.
Pathway B: Cyclization to Lactams (Pyrrolidinones)
Under specific reductive or basic conditions, the molecule can cyclize to form 5- or 6-membered rings.
-
Mechanism: Reduction of the nitrile (
) creates a primary amine that can intramolecularly attack the amide carbonyl or displace the chloride (if not already substituted). -
Target Scaffold: 2-Oxopyrrolidines (Racetam drug class).
-
Reagent: Raney Nickel/
or (careful control required to avoid over-reduction).
Pathway C: Heterocycle Formation (Thiazoles & Imidazoles)
The
-
Reaction: Condensation with thiourea yields 2-aminothiazole derivatives.
-
Application: Kinase inhibitors often feature thiazole cores decorated with amide side chains.
Visualizing Reactivity Pathways
Figure 2: Divergent synthesis pathways accessing three major pharmaceutical scaffolds.
Part 5: Safety, Handling, & Toxicology
As an alkylating agent, this compound poses specific health risks that must be mitigated through engineering controls.
Hazard Identification
-
Skin Sensitization: Chloroacetamides are potent contact allergens (sensitizers). They can alkylate skin proteins, leading to allergic contact dermatitis (ACD).
-
Acute Toxicity: Harmful if swallowed or inhaled. The nitrile moiety poses a theoretical risk of cyanide release under strong metabolic or chemical hydrolysis, though the covalent bond is generally stable.
-
Eye Irritation: Lachrymator-like properties due to the
-chloro group.
Handling Protocols
-
Containment: All weighing and transfers must occur inside a fume hood .
-
PPE: Double nitrile gloves (0.11 mm minimum) are required. Standard latex is permeable to chloroacetamides.
-
Decontamination: Spills should be treated with a solution of 10% aqueous ammonia or 5% sodium thiosulfate to quench the alkylating chloride before cleanup.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66044, 2-Chloro-N-ethylacetamide. (Note: Structural analog used for property extrapolation). Retrieved from [Link]
-
Organic Syntheses. (1927). Chloroacetamide Synthesis Protocols. Org. Synth. 1927, 7, 16. (Foundational protocol for chloroacetylation). Retrieved from [Link][4]
